molecular formula C10H10O2 B7808751 Styrylacetic acid

Styrylacetic acid

Cat. No.: B7808751
M. Wt: 162.18 g/mol
InChI Key: PSCXFXNEYIHJST-UHFFFAOYSA-N
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Description

Styrylacetic acid: 4-Phenyl-3-butenoic acid , is an organic compound with the molecular formula C10H10O2 . It is characterized by a phenyl group attached to a butenoic acid chain. This compound is known for its crystalline powder form, which can range in color from white to yellow-brown .

Preparation Methods

Synthetic Routes and Reaction Conditions: Styrylacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture to facilitate the decarboxylation process .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cinnamic acid derivatives. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Styrylacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Styrylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of styrylacetic acid involves its interaction with specific enzymes and molecular targets. For example, it acts as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in the post-translational modification of peptides. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme, leading to the inactivation of the enzyme’s catalytic activity .

Comparison with Similar Compounds

Styrylacetic acid can be compared with other similar compounds, such as:

  • Phenylacetic acid
  • Cinnamic acid
  • 3-Phenylpropionic acid

Uniqueness: this compound is unique due to its specific structure, which allows it to act as a mechanism-based inhibitor of certain enzymes. This property distinguishes it from other similar compounds, which may not exhibit the same level of enzyme inhibition .

Properties

IUPAC Name

4-phenylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXFXNEYIHJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871865
Record name Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-53-0
Record name 4-Phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-3-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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